2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid
Description
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a benzofuran derivative characterized by a fluorine atom at the 7-position and a methyl group at the 6-position of the benzofuran core, with an acetic acid moiety at the 3-position. Synthesis of such compounds often involves multicomponent reactions using hydroxyl derivatives, arylglyoxals, and Meldrum’s acid, followed by ester hydrolysis under basic conditions (e.g., KOH/MeOH) to yield the final acetic acid derivatives .
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-2-3-8-7(4-9(13)14)5-15-11(8)10(6)12/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
PJZHWQVPCSOUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acids or the palladium-catalyzed coupling of aryl halides with alkynes.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.
Acetic Acid Moiety Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features, molecular weights, and physical properties of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid and related compounds:
*Calculated based on formula C₁₁H₉FO₃.
Key Observations:
- Substituent Effects on Planarity: The benzofuran core remains planar in analogues like 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (mean deviation: 0.005 Å) , suggesting minimal steric disruption from 7-methyl/5-fluoro groups.
- Intermolecular Interactions: Compounds with carboxyl groups (e.g., 5-fluoro-7-methyl derivative) form centrosymmetric dimers via O—H⋯O hydrogen bonds, enhancing crystallinity and stability .
- Lipophilicity and Bioavailability: The cyclohexyl group in 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid increases molecular weight (304.40 g/mol) and likely improves membrane permeability .
Biological Activity
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a synthetic compound belonging to the benzofuran class, characterized by its unique structure that includes a fluorine atom, a methyl group, and a carboxylic acid functional group. This structural arrangement is significant as it contributes to the compound's potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is C11H9FO3. The presence of the fluorine atom is notable for influencing the compound's reactivity and biological interactions. The compound's structure can be represented as follows:
Biological Activities
Research indicates that 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid exhibits a range of biological activities, which are summarized in the table below:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pathways associated with inflammation, potentially through COX inhibition. |
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. |
| Antimicrobial | Shows activity against specific bacterial strains, indicating potential as an antibiotic. |
| Antiviral | May inhibit viral replication in certain viruses, similar to other benzofuran derivatives. |
The biological activities of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Binding : Studies suggest that it could bind to receptors related to inflammation and cancer pathways, potentially modulating their activity.
- Cell Cycle Interference : There is evidence that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid in various biological assays:
- Antitumor Activity : A study demonstrated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 5 µM. This was attributed to its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased cytochrome c release into the cytosol.
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound led to a reduction in edema formation in rats, suggesting its potential utility in managing inflammatory diseases .
- Antimicrobial Efficacy : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Synthesis Methods
The synthesis of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multi-step organic reactions. Common methodologies include:
- Bromination and Acylation : Starting from 7-fluoro-6-methylbenzofuran, bromination followed by acylation with acetic anhydride can yield the desired product.
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and purity by reducing reaction times significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
